![molecular formula C14H15NOS B12598975 (6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol is a chemical compound with the molecular formula C14H15NOS It is characterized by a pyridine ring substituted with a phenyl group that has an ethylthio substituent and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol typically involves the reaction of 4-(ethylthio)benzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (6-[4-(Methylthio)phenyl]pyridin-3-YL)methanol
- (6-[4-(Ethylthio)phenyl]pyridin-2-YL)methanol
- (6-[4-(Ethylthio)phenyl]pyridin-4-YL)methanol
Uniqueness
(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethylthio group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H15NOS |
|---|---|
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
[6-(4-ethylsulfanylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H15NOS/c1-2-17-13-6-4-12(5-7-13)14-8-3-11(10-16)9-15-14/h3-9,16H,2,10H2,1H3 |
Clave InChI |
PJFGFYZNAUQBBP-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=C(C=C1)C2=NC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12598897.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)
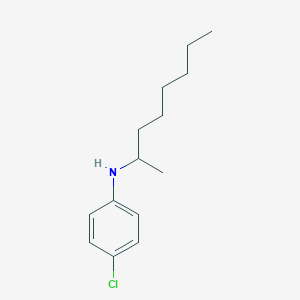
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
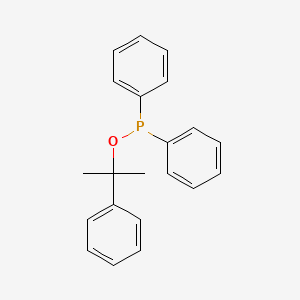
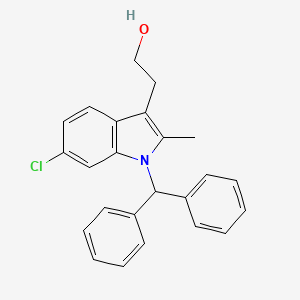
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
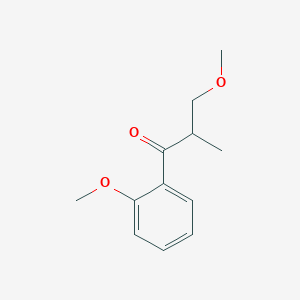
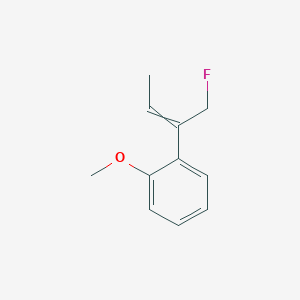
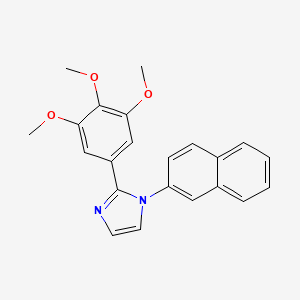

![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)
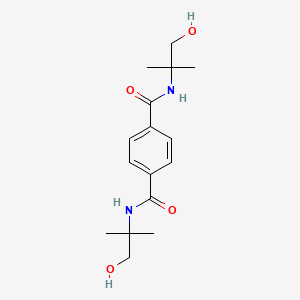
![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
